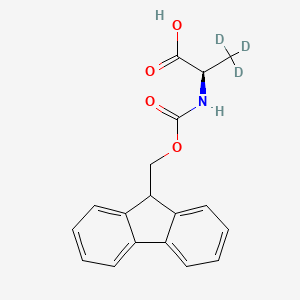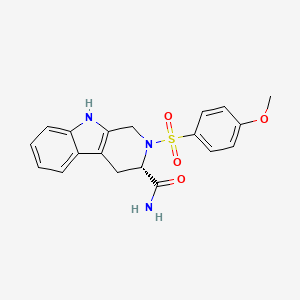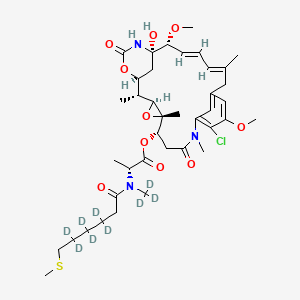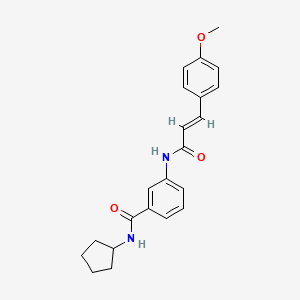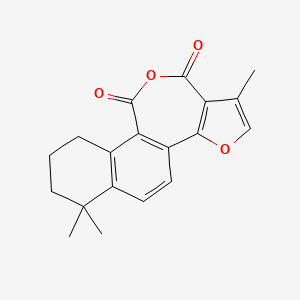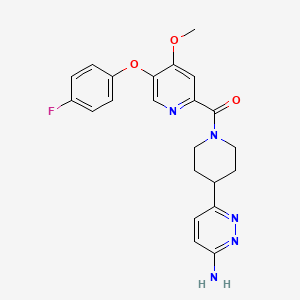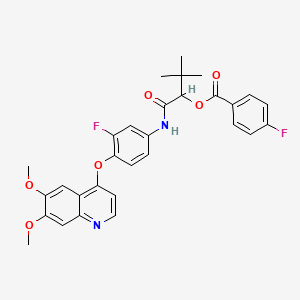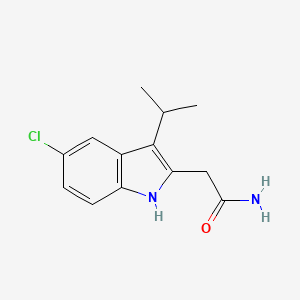
Hypoxanthine-15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a potential free radical generator and can be used as an indicator of hypoxia . Hypoxanthine itself is a naturally occurring purine derivative and is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer RNA in the form of its nucleoside inosine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hypoxanthine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into the hypoxanthine molecule. The specific synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. the general approach involves the use of nitrogen-15 labeled precursors in the synthesis of hypoxanthine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using nitrogen-15 labeled compounds. The production process is carried out under controlled conditions to ensure high purity and yield. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .
Análisis De Reacciones Químicas
Types of Reactions
Hypoxanthine-15N4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the key reactions is its oxidation to xanthine by the enzyme xanthine oxidase . Additionally, hypoxanthine can be converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as xanthine oxidase and reducing agents for specific reduction reactions. The reactions are typically carried out under physiological conditions, such as in aqueous solutions at neutral pH .
Major Products
The major products formed from the reactions of this compound include xanthine, inosine monophosphate, and other purine derivatives. These products are important intermediates in purine metabolism and have various biological functions .
Aplicaciones Científicas De Investigación
Hypoxanthine-15N4 has a wide range of scientific research applications, including:
Mecanismo De Acción
Hypoxanthine-15N4 exerts its effects through its role as a purine derivative and a reaction intermediate in the metabolism of adenosine. It participates in the formation of nucleic acids by the salvage pathway, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the recycling of purines and the synthesis of nucleotides necessary for DNA and RNA production .
Comparación Con Compuestos Similares
Hypoxanthine-15N4 is similar to other purine derivatives such as adenine, guanine, and xanthine. its unique feature is the incorporation of nitrogen-15 isotopes, which makes it valuable as a tracer in metabolic studies . Other similar compounds include:
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Xanthine: An intermediate in purine metabolism, formed from the oxidation of hypoxanthine.
This compound’s isotopic labeling distinguishes it from these compounds and enhances its utility in research applications.
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
140.08 g/mol |
Nombre IUPAC |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1 |
Clave InChI |
FDGQSTZJBFJUBT-NNZQUYKOSA-N |
SMILES isomérico |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C=[15N]2 |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
